molecular formula C13H15NO2 B13559777 2-(1-Benzofuran-5-yl)-5-methylmorpholine

2-(1-Benzofuran-5-yl)-5-methylmorpholine

Cat. No.: B13559777
M. Wt: 217.26 g/mol
InChI Key: MOQKYROBUYIHKW-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-5-yl)-5-methylmorpholine is a heterocyclic compound that contains both a benzofuran and a morpholine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a morpholine ring can further enhance the compound’s pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring . The morpholine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium-catalyzed coupling reactions and reductive desulfurization can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-5-yl)-5-methylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the benzofuran ring or the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-(1-Benzofuran-5-yl)-5-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Known for its diverse biological activities.

    Morpholine: Commonly used in medicinal chemistry for its solubility and bioavailability-enhancing properties.

Uniqueness

2-(1-Benzofuran-5-yl)-5-methylmorpholine is unique due to the combination of the benzofuran and morpholine rings, which can result in a compound with enhanced pharmacological properties compared to its individual components .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(1-benzofuran-5-yl)-5-methylmorpholine

InChI

InChI=1S/C13H15NO2/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12/h2-6,9,13-14H,7-8H2,1H3

InChI Key

MOQKYROBUYIHKW-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)C2=CC3=C(C=C2)OC=C3

Origin of Product

United States

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